molecular formula C33H34N2O8S B12025792 Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12025792
M. Wt: 618.7 g/mol
InChI Key: TXBPFOBFPCPFCW-SGEDCAFJSA-N
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Description

Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the reaction of a suitable precursor with reagents such as acetic acid and ammonium acetate under reflux conditions to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Functional Group Modifications: The allyloxy, methoxy, butoxy, and other functional groups are introduced through various substitution reactions using appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the allyloxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s unique structure may interact with various biological targets, making it a potential candidate for drug discovery and development. Its interactions with enzymes, receptors, and other biomolecules can be studied to understand its biological activity.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure may impart desirable characteristics to these products.

Mechanism of Action

The mechanism of action of Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer unique interactions with biological targets and distinct chemical properties.

Properties

Molecular Formula

C33H34N2O8S

Molecular Weight

618.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H34N2O8S/c1-6-9-18-41-23-13-10-21(11-14-23)28(36)26-27(22-12-15-24(42-16-7-2)25(19-22)40-5)35(31(38)29(26)37)33-34-20(4)30(44-33)32(39)43-17-8-3/h7-8,10-15,19,27,36H,2-3,6,9,16-18H2,1,4-5H3/b28-26-

InChI Key

TXBPFOBFPCPFCW-SGEDCAFJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)O

Origin of Product

United States

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